5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

LSD1 Cancer Epigenetics Medicinal Chemistry

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol (CAS not publicly listed) is a chiral, bifunctional building block within the privileged 1,2,3,4-tetrahydroquinoline (THQ) pharmacophore class. Its core structure features a partially saturated bicyclic ring system with both a secondary amine (at the 5-position) and a secondary alcohol (at the 3-position), making it a versatile intermediate for the synthesis of complex drug candidates and specialized chemical probes.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8639842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,2,3,4-tetrahydroquinolin-3-ol
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC(=C21)N)O
InChIInChI=1S/C9H12N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-3,6,11-12H,4-5,10H2
InChIKeyXXPMAVIICUMXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1,2,3,4-tetrahydroquinolin-3-ol: A Bifunctional Tetrahydroquinoline Scaffold for Targeted Derivatization


5-Amino-1,2,3,4-tetrahydroquinolin-3-ol (CAS not publicly listed) is a chiral, bifunctional building block within the privileged 1,2,3,4-tetrahydroquinoline (THQ) pharmacophore class [1]. Its core structure features a partially saturated bicyclic ring system with both a secondary amine (at the 5-position) and a secondary alcohol (at the 3-position), making it a versatile intermediate for the synthesis of complex drug candidates and specialized chemical probes [2]. The compound is distinct from simple, mono-functional THQ analogs due to the presence of these two reactive handles on opposite faces of the molecular scaffold, enabling orthogonal functionalization strategies.

Why Simple 1,2,3,4-Tetrahydroquinolin-3-ol Analogs Cannot Substitute for the 5-Amino Variant


The presence of the 5-amino group on the 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol scaffold is not an inert structural feature. In the context of LSD1 inhibitor development, this motif serves as a critical hydrogen bond donor, enabling key interactions with the Asp375 residue in the enzyme's active site, a recognition element not replicable by the unsubstituted 1,2,3,4-tetrahydroquinolin-3-ol core [1]. Furthermore, in dye-coupling applications, the 5-amino group is a requisite nucleophilic center, enabling covalent bond formation with oxidized developer molecules to generate the final chromophore; a generic 3-ol analog lacking this group would fail to participate in the necessary coupling reactions, producing no color [2]. This specific, orthogonally functionalized architecture directly dictates the compound's utility in both medicinal chemistry and industrial applications, rendering simple, unsubstituted analogs functionally inadequate as substitutes.

Quantitative Evidence Guide for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol


Enzyme Inhibitory Potential: 5-Amino-THQ Scaffold in LSD1 Inhibitor Development

The 5-aminotetrahydroquinoline core, of which 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is a foundational member, serves as a validated pharmacophore for Lysine-Specific Demethylase 1 (LSD1) inhibition. In a series of 5-aminotetrahydroquinoline-based analogs, multiple compounds demonstrated potent LSD1 inhibitory effects, with reported IC50 values ranging from 0.19 µM to 0.82 µM [1]. Molecular docking studies indicate that the 5-amino group is essential for forming a hydrogen bond with the Asp375 residue of LSD1 [1]. This activity is not present in the baseline, unsubstituted tetrahydroquinoline core.

LSD1 Cancer Epigenetics Medicinal Chemistry

Industrial Application: 5-Amino-THQs as High-Performance Couplers in Oxidation Hair Dyes

5-Amino-1,2,3,4-tetrahydroquinolines are explicitly claimed as coupler components in oxidation dye-based hair coloring compositions [1]. The presence of the 5-amino group is a critical functional requirement for the coupler to react with standard developer components under oxidative conditions, forming the intended chromophore. The patent specification notes that dyes containing these couplers yield light green to dark blue and brown to violet shades [1]. Generic tetrahydroquinoline compounds lacking the 5-amino group do not function as couplers in this specific oxidative dye system.

Hair Dye Chemistry Oxidation Dye Industrial Colorants

Bifunctional Orthogonality: Distinct Synthetic Versatility vs. Mono-functional Analogs

The differentiation of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is derived from its unique combination of a 3-hydroxy and a 5-amino group. While 1,2,3,4-tetrahydroquinolin-3-ol is a known synthetic intermediate , its utility is limited to the reactivity of its single hydroxyl group. The 5-amino variant offers two distinct, spatially separated reactive handles with orthogonal nucleophilicity. This allows for sequential and regioselective derivatization not possible with either the 3-ol analog alone or a 5-amino analog lacking the 3-hydroxy group. This structural property is supported by the compound's classification as a bifunctional alkaloid-like building block .

Synthetic Chemistry Drug Discovery Building Blocks

Potential Role in CNS Drug Discovery: A Scaffold for Neurotropic and MAO Inhibitory Agents

The broader class of 1,2,3,4-tetrahydroquinolin-3-ols has been identified as a scaffold with neurotropic applications not previously reported [1]. Furthermore, structurally related 5-aminoquinolones have been evaluated for their biological activity, with structure-activity relationship (SAR) studies highlighting that the remote N1-substituent (analogous to modifications possible at the 3-ol position of our target compound) has an 'overwhelming influence' on the overall profile [2]. Additionally, the tetrahydroquinoline pharmacophore is known to interact with monoamine oxidase (MAO) targets; simple THQ derivatives have shown MAO-B IC50 values as low as 666 nM [3], while other related compounds show MAO-A inhibition in the low micromolar range (IC50 ~2.5-36 µM) [REFS-3, REFS-4].

MAO Inhibition CNS Disorders Neuropharmacology

Targeted Application Scenarios for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol


Synthesis of Novel LSD1 Inhibitors for Oncology Research

Medicinal chemistry teams developing next-generation LSD1 inhibitors can utilize 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol as a key synthetic intermediate. As established, the 5-aminotetrahydroquinoline core is a validated scaffold for inhibiting LSD1, with docking studies showing the 5-amino group makes a critical interaction with Asp375 [1]. The 3-hydroxy group provides a secondary handle for introducing diverse chemical moieties to modulate drug-like properties such as solubility, cellular permeability, and metabolic stability, enabling focused structure-activity relationship (SAR) exploration [1].

Development of Advanced Oxidation Hair Dye Formulations

Industrial chemists and formulators in the personal care sector can employ 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol as a specific coupler component in oxidative hair dye compositions. As described in foundational patent literature, 5-amino-1,2,3,4-tetrahydroquinolines are active couplers that react with standard developers to produce fast, stable, and vibrant color shades ranging from light green to dark blue and violet [2]. This application is unique to the 5-amino-substituted class and cannot be achieved with the parent 3-hydroxy or other non-amino THQ analogs [2].

Construction of Complex Molecular Probes via Orthogonal Chemistry

Researchers requiring a chiral, bifunctional scaffold for creating targeted chemical probes or advanced pharmaceutical intermediates will find 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol highly valuable. Its orthogonal amino and alcohol functional groups permit sequential, chemoselective derivatization using well-established amide coupling or reductive amination (for the amine) and esterification or alkylation (for the alcohol) protocols. This controlled bifunctionality enables the systematic assembly of molecular complexity, a capability not offered by mono-functional 1,2,3,4-tetrahydroquinolin-3-ol building blocks .

Building Block for CNS-Penetrant Lead Molecules

Based on class-level evidence showing that tetrahydroquinolin-3-ols are novel neurotropic agents [3] and that related THQ derivatives demonstrate low micromolar to sub-micromolar inhibition of MAO-A and MAO-B [REFS-5, REFS-6], this compound can serve as a privileged starting point for CNS drug discovery programs. The core scaffold is pre-validated for CNS activity, and the 5-amino and 3-hydroxy groups provide convenient vectors for optimizing potency, selectivity, and brain penetration, offering a strategic advantage over starting from an unvalidated, generic core.

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